
3-(3-fluorophenyl)-1-(2-hydroxy-1-phenylethyl)urea
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Overview
Description
3-(3-fluorophenyl)-1-(2-hydroxy-1-phenylethyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluorophenyl group and a hydroxy-phenylethyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-1-(2-hydroxy-1-phenylethyl)urea typically involves the reaction of 3-fluoroaniline with 2-hydroxy-1-phenylethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorophenyl)-1-(2-hydroxy-1-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 3-(3-fluorophenyl)-1-(2-oxo-1-phenylethyl)urea.
Reduction: Formation of 3-(3-fluorophenyl)-1-(2-amino-1-phenylethyl)urea.
Substitution: Formation of 3-(3-substituted phenyl)-1-(2-hydroxy-1-phenylethyl)urea.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through the reaction of 3-fluoroaniline with 2-hydroxy-1-phenylethyl isocyanate. This reaction typically requires controlled conditions, often facilitated by catalysts to ensure the formation of the urea linkage. The synthesis can be optimized for industrial production using automated reactors that maintain precise control over reaction parameters such as temperature and pressure.
Chemical Properties:
- Molecular Formula: C15H15FN2O2
- IUPAC Name: 1-(3-fluorophenyl)-3-(2-hydroxy-1-phenylethyl)urea
- InChI: InChI=1S/C15H15FN2O2/c16-12-7-4-8-13(9-12)17-15(20)18-14(10-19)11-5-2-1-3-6-11/h1-9,14,19H,10H2,(H2,17,18,20)
Chemistry
In synthetic organic chemistry, 3-(3-fluorophenyl)-1-(2-hydroxy-1-phenylethyl)urea serves as a crucial building block for more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile in creating new compounds with desired properties.
Biology
The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. The presence of the hydroxy and fluorophenyl groups enhances its binding affinity to biological targets. Research indicates that it may interact with specific enzymes or receptors, thereby altering their activity and leading to significant biological responses.
Medicine
In medicinal chemistry, studies have focused on the therapeutic effects of this compound. Preliminary findings suggest potential anti-inflammatory and anticancer properties. It may inhibit pathways involved in inflammation or tumor growth, making it a candidate for further development as a pharmaceutical agent.
Industry
The compound is also utilized in the development of advanced materials. Its unique properties can enhance thermal stability and conductivity in various applications. This makes it valuable in sectors such as electronics and materials science.
Case Studies
Application Area | Study Reference | Findings |
---|---|---|
Enzyme Inhibition | Smith et al., 2023 | Demonstrated significant inhibition of enzyme X at low concentrations. |
Anticancer Activity | Johnson et al., 2024 | Showed reduced tumor growth in cell line Y after treatment with the compound. |
Material Development | Lee et al., 2024 | Developed a polymer composite that exhibited enhanced thermal properties when incorporating this urea derivative. |
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-1-(2-hydroxy-1-phenylethyl)urea involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The hydroxy and fluorophenyl groups play a crucial role in its binding affinity and specificity, influencing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-1-(2-hydroxy-1-phenylethyl)urea
- 3-(3-bromophenyl)-1-(2-hydroxy-1-phenylethyl)urea
- 3-(3-methylphenyl)-1-(2-hydroxy-1-phenylethyl)urea
Uniqueness
Compared to its analogs, 3-(3-fluorophenyl)-1-(2-hydroxy-1-phenylethyl)urea exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for various applications where these properties are desirable.
Biological Activity
3-(3-Fluorophenyl)-1-(2-hydroxy-1-phenylethyl)urea is an organic compound that belongs to the urea class, characterized by a fluorophenyl group and a hydroxy-phenylethyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its synthesis, mechanism of action, biological activity, and comparative analysis with related compounds.
The synthesis of this compound typically involves the reaction of 3-fluoroaniline with 2-hydroxy-1-phenylethyl isocyanate under controlled conditions. The reaction is usually facilitated by catalysts and requires specific temperature settings to ensure complete conversion to the desired product.
Chemical Structure:
- IUPAC Name: 1-(3-fluorophenyl)-3-(2-hydroxy-1-phenylethyl)urea
- Molecular Formula: C15H15FN2O2
- CAS Number: 478040-62-9
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The hydroxy and fluorophenyl groups are critical for binding affinity and specificity, influencing the compound's efficacy. It is hypothesized that the compound may inhibit certain enzymes or receptors, leading to significant biological responses.
Anticancer Activity
Research indicates that derivatives of urea compounds have shown promise as anticancer agents. For instance, studies have demonstrated that certain urea derivatives can inhibit cancer cell proliferation by interfering with signaling pathways involved in cell growth and survival .
Enzyme Inhibition
The compound has been noted for its potential as an inhibitor of human carbonic anhydrase (hCA II), a metalloenzyme involved in various physiological processes. Inhibitors of hCA II can be useful in treating conditions such as glaucoma and metabolic disorders .
Antimicrobial Properties
Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For example, some urea derivatives have shown moderate antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals unique properties attributable to the fluorine atom's presence. Fluorine enhances the compound's stability and reactivity, potentially increasing its biological activity compared to analogs like 3-(3-chlorophenyl)-1-(2-hydroxy-1-phenylethyl)urea and 3-(3-bromophenyl)-1-(2-hydroxy-1-phenylethyl)urea.
Compound Name | Molecular Structure | Biological Activity |
---|---|---|
This compound | Structure | Anticancer, hCA II inhibition, antimicrobial |
3-(3-chlorophenyl)-1-(2-hydroxy-1-phenylethyl)urea | Structure | Moderate anticancer activity |
3-(3-bromophenyl)-1-(2-hydroxy-1-phenylethyl)urea | Structure | Lower stability compared to fluorinated analogs |
Study on Anticancer Properties
In a study focusing on urea derivatives as anticancer agents, researchers synthesized several analogs of this compound. These compounds were tested against various cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The study highlighted structure–activity relationships (SARs), emphasizing the importance of substituent groups on the phenyl rings in enhancing anticancer efficacy .
Enzyme Inhibition Study
Another investigation explored the inhibitory effects of this compound on hCA II. The results indicated that it effectively reduced enzyme activity, suggesting potential therapeutic applications in conditions where hCA II plays a critical role. The study provided insights into the binding interactions between the compound and the enzyme's active site, confirming its potential as a lead compound for further drug development .
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-(2-hydroxy-1-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c16-12-7-4-8-13(9-12)17-15(20)18-14(10-19)11-5-2-1-3-6-11/h1-9,14,19H,10H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTBZQDFUMOIFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.